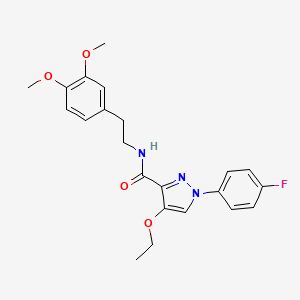
N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a compound refers to the process of creating the compound from simpler materials. The synthesis analysis would involve a detailed step-by-step process of how the compound can be synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This analysis would involve the use of spectroscopic techniques such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.科学的研究の応用
Anticancer Activity
Research has demonstrated the synthesis and evaluation of pyrazole carboxamide analogues, including compounds structurally related to N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, for their anticancer properties. A study by M. Ahsan found that certain pyrazole carboxamide analogues exhibited significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Ahsan, 2012).
Radiotracer Synthesis for PET Imaging
Another study demonstrated the synthesis of radiolabeled compounds structurally similar to the subject compound for potential use in studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) imaging (R. Katoch-Rouse et al., 2003).
Crystal Structure Analysis
The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares structural similarities with the subject compound, was synthesized and its crystal structure was determined via single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).
Electrochromic and Electrofluorescent Properties
Research involving electroactive polyamides with bis(diphenylamino)-fluorene units, which are structurally related to the compound , revealed their potential for applications in electrochromic devices and fluorescent materials (Sun et al., 2016).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound. It includes understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
将来の方向性
Future directions could involve potential applications of the compound, further studies needed to understand the compound better, or potential modifications to the compound to improve its properties.
Please consult with a qualified professional or researcher for more detailed and accurate information. This is a general approach and might not apply to all compounds.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c1-4-30-20-14-26(17-8-6-16(23)7-9-17)25-21(20)22(27)24-12-11-15-5-10-18(28-2)19(13-15)29-3/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBZELWAMZRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

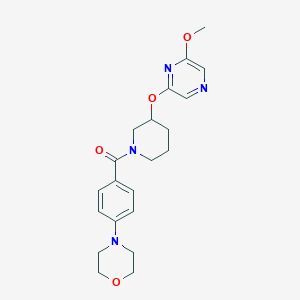
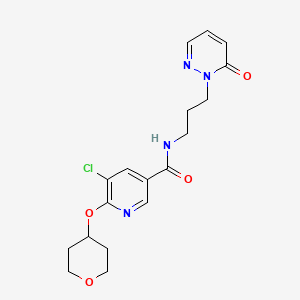

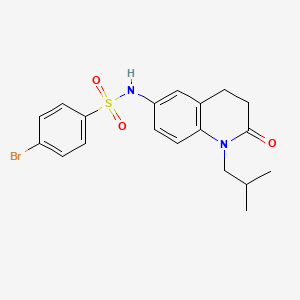
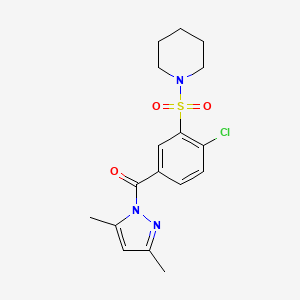
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
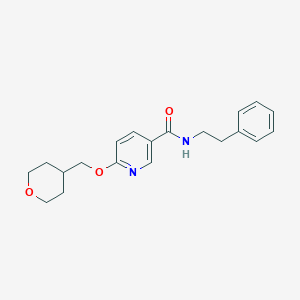
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
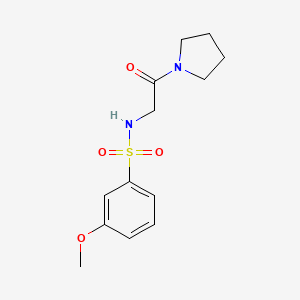
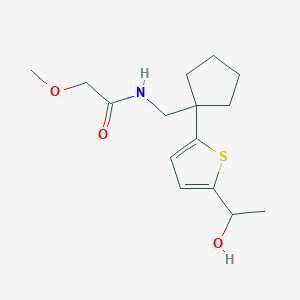
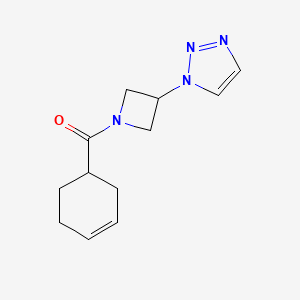
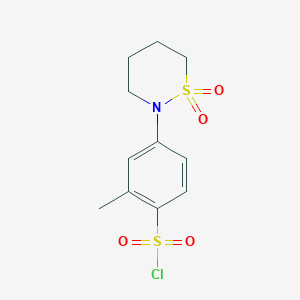
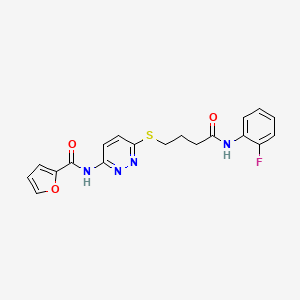
![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)